molecular formula C15H19ClFNO B4855291 N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride

N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride

Cat. No. B4855291
M. Wt: 283.77 g/mol
InChI Key: NVMUWXSLIOIWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride, also known as 4F-MPH, is a psychoactive drug that is used for research purposes. It belongs to the class of phenethylamines and is a derivative of methylphenidate. 4F-MPH is a potent stimulant and is known to have similar effects to methylphenidate. It is used in research to study the effects of stimulants on the brain and the body.

Mechanism of Action

The mechanism of action of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride is similar to that of methylphenidate. It works by blocking the reuptake of dopamine and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels results in the stimulation of the central nervous system, leading to increased alertness, focus, and energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride are similar to those of other stimulants. It increases the levels of dopamine and norepinephrine in the brain, leading to increased activity in the central nervous system. This results in increased heart rate, blood pressure, and respiration. It also leads to increased alertness, focus, and energy.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride in lab experiments are that it is a potent stimulant and has similar effects to methylphenidate. This makes it a useful tool for studying the effects of stimulants on the brain and the body. The limitations of using N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride in lab experiments are that it is a psychoactive drug and can have unpredictable effects on the subjects being studied. It is also a controlled substance, which makes it difficult to obtain and use in lab experiments.

Future Directions

There are several future directions for the study of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride. One direction is to investigate the long-term effects of using N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride on the brain and the body. Another direction is to study the effects of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride on different neurotransmitter systems and their interactions. Researchers could also investigate the potential therapeutic uses of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride in the treatment of attention deficit hyperactivity disorder (ADHD) and other disorders that affect cognitive function.

Scientific Research Applications

N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride is used in scientific research to study the effects of stimulants on the brain and the body. It is used to investigate the mechanisms of action of stimulants and their effects on neurotransmitter systems. Researchers also use N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride to study the effects of stimulants on cognitive function, attention, and memory.

properties

IUPAC Name

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO.ClH/c1-15(2,3)17-10-13-8-9-14(18-13)11-4-6-12(16)7-5-11;/h4-9,17H,10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMUWXSLIOIWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC=C(O1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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